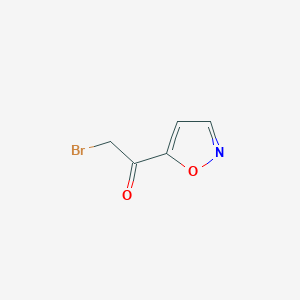

2-Bromo-1-(5-isoxazolyl)-ethanone

Description

2-Bromo-1-(5-isoxazolyl)-ethanone is a brominated ketone derivative featuring a 5-membered isoxazole heterocycle. This compound is characterized by its electrophilic α-bromo carbonyl group, which makes it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions and the preparation of heterocyclic pharmaceuticals.

Properties

IUPAC Name |

2-bromo-1-(1,2-oxazol-5-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2/c6-3-4(8)5-1-2-7-9-5/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWPKLYXGZKGCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594905 | |

| Record name | 2-Bromo-1-(1,2-oxazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

237386-05-9 | |

| Record name | 2-Bromo-1-(1,2-oxazol-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-(1,2-oxazol-5-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(5-isoxazolyl)-ethanone typically involves the bromination of isoxazole derivatives. One efficient method includes the use of dimethyl sulfoxide (DMSO) and oxalyl bromide as brominating agents. This reaction offers mild conditions, low cost, and short reaction times, providing α-bromoketones in excellent yields .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using recyclable solvents and minimizing waste, are often applied to scale up the synthesis processes used in laboratory settings.

Chemical Reactions Analysis

Enzymatic Asymmetric Reduction

The compound serves as a precursor in chemoenzymatic synthesis for producing chiral β2-adrenergic agonists. In the presence of Thermoanaerobium brockii alcohol dehydrogenase, the α-bromo ketone undergoes stereoselective reduction to yield the (S)-enantiomer of 1-(3-bromo-5-isoxazolyl)-2-(tert-butylamino)ethanol with >98% enantiomeric excess .

Reaction Conditions :

| Substrate | Enzyme Source | Product Enantiomer | ee (%) |

|---|---|---|---|

| 2-Bromo-1-(5-isoxazolyl)-ethanone | T. brockii alcohol dehydrogenase | (S)-1 | >98 |

This enzymatic pathway highlights the compound’s utility in synthesizing enantiopure pharmaceuticals .

Nucleophilic Substitution Reactions

The bromine atom at the α-position is highly reactive, enabling nucleophilic substitutions with amines, thiols, and other nucleophiles.

-

Amination :

Substitution with amines (e.g., tert-butylamine) produces amino ketones, which are intermediates in β2-agonist synthesis .

Cross-Coupling Reactions

The bromo moiety facilitates palladium-catalyzed cross-coupling to introduce aryl or heteroaryl groups.

-

Suzuki-Miyaura Coupling :

Reaction with aryl boronic acids under Pd catalysis generates 5-aryl-substituted isoxazole derivatives. For instance, coupling with 4-chlorophenyl boronic acid yields 2-bromo-1-[3-(4-chlorophenyl)isoxazol-5-yl]ethanone (CAS 258506-49-9) .Key Data :

Product Catalyst Yield (%) 3-(4-Chlorophenyl)isoxazol-5-yl derivative Pd(PPh3)4 76

Kinetic Resolution via Lipase Catalysis

Racemic bromohydrin intermediates derived from this compound undergo kinetic resolution using Pseudomonas fluorescens lipase. This process isolates the (R)-enantiomer with 97% ee, critical for asymmetric drug synthesis .

Optimized Conditions :

-

Solvent: Toluene

-

Catalyst: Lipase P

-

Temperature: 30°C

Halogen Exchange Suppression

In reactions with chlorinated substrates (e.g., monochlorohydrins), controlled conditions minimize undesired halogen exchange. Using p-toluenesulfonic acid in toluene at 130°C ensures >99% retention of the bromine moiety .

Key Data Tables

| Reaction Type | Product Class | Typical Yield (%) |

|---|---|---|

| Enzymatic reduction | Chiral amino alcohols | >98 |

| Thiazole formation | 2-Aminothiazoles | 71–83 |

| Suzuki coupling | 5-Arylisoxazoles | 76 |

| Kinetic resolution | (R)-Bromohydrins | 97 |

Table 2 : Spectral Characteristics of Key Derivatives

| Compound | IR (cm⁻¹) | H NMR (δ, ppm) |

|---|---|---|

| Bis(thiazole) derivative | 3394 (NH), 2190 (CN) | 7.44–8.19 (Ar–H) |

| 5-Arylisoxazole | 1676 (C=O) | 6.47–8.02 (Ar–H), 4.82 (CH2Br) |

Scientific Research Applications

2-Bromo-1-(5-isoxazolyl)-ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its ability to form bioactive compounds.

Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-isoxazolyl)-ethanone involves its reactivity towards nucleophiles and its ability to form stable heterocyclic structures. The bromine atom acts as a leaving group, facilitating substitution reactions. The isoxazole ring provides a stable framework that can interact with various biological targets, potentially leading to bioactive compounds .

Comparison with Similar Compounds

Key Observations :

- The isoxazole ring in this compound introduces electron-withdrawing effects due to its N-O bond, enhancing the electrophilicity of the adjacent carbonyl group compared to furan derivatives .

- Substituents on the heterocycle (e.g., 4-chlorophenyl in ’s compound) further modulate reactivity and stability by introducing steric or electronic variations .

Biological Activity

2-Bromo-1-(5-isoxazolyl)-ethanone, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and an isoxazole ring, which contribute to its reactivity and biological activity. The compound's structure can be represented as follows:

This molecular framework is crucial for its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. For instance, a study evaluated its efficacy against Gram-positive and Gram-negative bacteria, revealing a minimum inhibitory concentration (MIC) of 125 µg/mL against Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 125 |

| Escherichia coli | 250 |

| Bacillus subtilis | 200 |

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents .

Anticancer Activity

In terms of anticancer properties , this compound has been investigated for its effects on various cancer cell lines. A notable study reported that the compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 10 µM. Additionally, it induced apoptosis through the activation of caspase pathways.

Case Study:

A research team conducted in vitro tests on MCF-7 cells treated with varying concentrations of this compound. The findings indicated:

- IC50 Value: 10 µM

- Apoptosis Induction: Increased caspase-3 activity by 50% compared to control.

This suggests that the compound may be a promising candidate for further development in cancer therapy .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects , which were assessed using an animal model of carrageenan-induced paw edema. Administration of this compound at a dose of 20 mg/kg resulted in a significant reduction in paw swelling by approximately 40% after four hours.

| Treatment Group | Paw Swelling Reduction (%) |

|---|---|

| Control | 0 |

| This compound (20 mg/kg) | 40 |

This data highlights its potential as an anti-inflammatory agent, warranting further exploration into its mechanisms of action .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The bromine atom enhances its electrophilic nature, allowing it to form covalent bonds with nucleophilic sites in proteins and enzymes. This interaction can lead to alterations in enzymatic activity and modulation of signaling pathways involved in inflammation and cell proliferation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-1-(5-isoxazolyl)-ethanone with high purity?

- Methodology : The compound can be synthesized via bromination of a parent ketone. A validated approach involves dissolving the precursor (e.g., 1-(5-isoxazolyl)ethanone) in chloroform, followed by dropwise addition of bromine in acetic acid under controlled temperature (338–348 K). Reaction progress is monitored via TLC, and purification is achieved through column chromatography (chloroform) or recrystallization (ether/petroleum ether mixtures) .

- Key Considerations : Excess bromine may lead to over-bromination; stoichiometric control and inert atmospheres are critical. Yield optimization requires precise temperature regulation and rapid quenching to prevent decomposition .

Q. How should researchers characterize the structural integrity of this compound?

- Methodology :

- X-ray crystallography : Resolve molecular geometry, bond angles, and intermolecular interactions (e.g., hydrogen bonding). For example, dihedral angles between the isoxazole ring and adjacent groups can be determined with mean deviations <0.009 Å .

- NMR spectroscopy : Confirm substitution patterns. The carbonyl carbon (C=O) typically resonates at δ ~190–195 ppm in NMR, while bromine-induced deshielding affects adjacent protons in NMR .

- Data Interpretation : Compare experimental results with computational models (e.g., DFT calculations) to validate electronic effects .

Q. What stability precautions are necessary for handling this compound in laboratory settings?

- Guidelines :

- Storage : Store at <-20°C under inert gas (argon/nitrogen) to prevent hydrolysis or oxidation. Avoid exposure to moisture or light .

- Reactivity : The compound is sensitive to nucleophiles (e.g., amines, thiols). Use anhydrous solvents (e.g., THF, DCM) during reactions .

Advanced Research Questions

Q. How do electronic effects of the isoxazole ring influence the compound’s reactivity in substitution reactions?

- Mechanistic Insight : The electron-withdrawing nature of the isoxazole ring enhances the electrophilicity of the α-carbon, facilitating nucleophilic substitution (e.g., SN2 reactions with amines or thiols). Substituents on the isoxazole (e.g., electron-donating groups) modulate reactivity—meta-substituted derivatives show slower kinetics compared to para-substituted analogs .

- Experimental Design : Kinetic studies under varying pH and solvent polarity (e.g., DMSO vs. ethanol) can quantify substituent effects. Monitor reaction progress via NMR if fluorinated analogs are synthesized .

Q. What strategies address conflicting spectroscopic data between theoretical predictions and experimental results?

- Case Study : Discrepancies in NMR chemical shifts may arise from solvent effects or crystal packing. For example, computed shifts (GIAO method) may deviate by 2–3 ppm from experimental values due to hydrogen bonding in the solid state .

- Resolution : Perform solvent-correlated DFT calculations or use dynamic NMR to account for conformational flexibility .

Q. How can computational modeling predict the compound’s behavior in biological systems?

- Approach :

- Docking Studies : Simulate interactions with target enzymes (e.g., fungal CYP51 for antifungal activity). The bromine atom’s steric bulk may hinder binding, while the isoxazole ring participates in π-π stacking .

- ADME Prediction : Use QSAR models to estimate logP (~2.1) and membrane permeability. Poor aqueous solubility may necessitate prodrug strategies .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies for structurally similar bromoethanones?

- Factors :

- Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) yield distinct melting points. For example, 2-Bromo-1-(4-methoxyphenyl)ethanone melts at 123–126°C in one study but 115–118°C in another due to solvent-mediated recrystallization .

- Purity : Residual solvents (e.g., chloroform) or byproducts (e.g., dibrominated species) lower observed melting points. High-resolution mass spectrometry (HRMS) is recommended for purity validation .

Methodological Recommendations

| Parameter | Optimal Conditions | References |

|---|---|---|

| Synthesis Yield | 80–85% (bromination in CHCl3/NaOAc) | |

| Purification | Column chromatography (silica gel, CHCl3) | |

| Stability | -20°C, inert atmosphere, anhydrous | |

| Crystallization | Slow evaporation (ether/CHCl3 mixtures) |

Key Research Gaps

- Toxicological Data : Limited in vivo studies on acute toxicity (oral/LD50) and ecotoxicological impacts (e.g., aquatic bioaccumulation) .

- Catalytic Applications : Potential as a building block in asymmetric catalysis remains unexplored.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.